(E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-Diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities based on recent studies, including data tables, case studies, and detailed research findings.

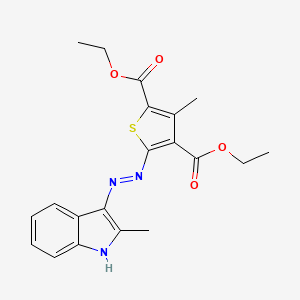

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiophene core substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant antitumor and antibacterial properties. The following sections delve into specific findings regarding these activities.

Antitumor Activity

Recent studies have shown that thiophene derivatives can effectively inhibit cancer cell proliferation. For instance, a study evaluating various thiophene-based compounds reported IC50 values ranging from 17 nM to 130 nM against different cancer cell lines. The mechanism of action appears to involve the inhibition of tubulin assembly and induction of apoptosis through the intrinsic mitochondrial pathway .

Table 1: Antitumor Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 25 | Tubulin inhibition |

| Compound B | MCF7 (Breast) | 45 | Apoptosis induction |

| Compound C | HeLa (Cervical) | 60 | Cell cycle arrest |

Antibacterial Activity

In addition to antitumor effects, this compound has demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. One study noted that certain derivatives exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin by 10–50 fold .

Table 2: Antibacterial Activity Against Various Bacteria

| Bacterium | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.008 | 0.015 |

| Enterobacter cloacae | 0.004 | 0.008 |

Case Studies

- Case Study on Antitumor Efficacy : A study conducted on a novel thiophene derivative showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, leading to significant tumor size reduction compared to control groups .

- Case Study on Antibacterial Properties : Another investigation focused on the antibacterial efficacy of thiophene compounds against multi-drug resistant strains of bacteria. The results highlighted the potential for these compounds as alternatives to conventional antibiotics, particularly in treating infections caused by resistant strains .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate exhibit promising anticancer properties. For instance, related indole derivatives have shown significant antimitotic activity against human tumor cells, with mean GI50/TGI values indicating effective growth inhibition at micromolar concentrations . The structural motifs present in these compounds suggest potential mechanisms of action involving disruption of cancer cell proliferation pathways.

1.2 Antioxidant Properties

The compound's structure allows for potential antioxidant activities, which are crucial in combating oxidative stress-related diseases. Studies have demonstrated that similar thiophene derivatives possess notable free radical scavenging capabilities, contributing to their therapeutic efficacy . This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role in tumor progression and treatment resistance.

Materials Science

2.1 Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic cells. The thiophene moiety is known for its ability to facilitate charge transport, which is essential for efficient energy conversion in solar cells . Research into similar compounds has shown that their incorporation into polymer blends can enhance the overall efficiency of photovoltaic devices.

2.2 Dye-Sensitized Solar Cells

In dye-sensitized solar cell (DSSC) applications, compounds with indole and thiophene units have been explored as sensitizers due to their favorable light absorption properties and ability to inject electrons into the conduction band of semiconductor materials . The structural characteristics of this compound suggest it could be optimized for this purpose.

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions incorporating hydrazine derivatives and thiophene-based dicarboxylic acids. The reaction conditions are crucial for achieving high yields and purity of the final product .

3.2 Characterization Techniques

Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity necessary for further applications in research and development.

Data Table: Summary of Research Findings

Propriétés

IUPAC Name |

diethyl 3-methyl-5-[(2-methyl-1H-indol-3-yl)diazenyl]thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-5-26-19(24)15-11(3)17(20(25)27-6-2)28-18(15)23-22-16-12(4)21-14-10-8-7-9-13(14)16/h7-10,21H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLVDKZSLKQWEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.